N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide
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Overview
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzenesulfonyl group attached to a tetrahydroquinoline ring, further connected to a methylbenzamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring. The benzenesulfonyl group is then introduced via sulfonylation, using reagents such as benzenesulfonyl chloride in the presence of a base like pyridine. Finally, the methylbenzamide moiety is attached through an amide coupling reaction, often employing reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes controlling the temperature, reaction time, and the stoichiometry of reagents. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonyl group
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide has found applications in several scientific domains:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent, showing activity against various bacterial strains.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions .
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. The compound may also generate reactive oxygen species (ROS), contributing to its antimicrobial activity. Additionally, its anti-inflammatory and anticancer properties are thought to be mediated through the modulation of signaling pathways and inhibition of key enzymes .
Comparison with Similar Compounds
Similar Compounds
N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline: Shares the tetrahydroquinoline core and benzenesulfonyl group but lacks the methylbenzamide moiety.
4-aminobenzenesulfonyl-1,2,3,4-tetrahydroquinoline: Similar structure with an amino group instead of the methylbenzamide moiety .
Uniqueness
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide is unique due to the presence of the methylbenzamide moiety, which imparts distinct chemical and biological properties. This structural feature enhances its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-17-7-5-8-19(15-17)23(26)24-20-12-13-22-18(16-20)9-6-14-25(22)29(27,28)21-10-3-2-4-11-21/h2-5,7-8,10-13,15-16H,6,9,14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSPVWXRNUKYRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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